1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
Description
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative characterized by a biphenyl group, a hydroxypropyl chain, and a 4-fluorobenzyl substituent. Urea-based compounds are widely studied for their hydrogen-bonding capabilities, which often enhance binding affinity in medicinal chemistry and materials science applications . The biphenyl moiety in this compound may contribute to π-π stacking interactions, while the fluorine atom on the benzyl group likely improves metabolic stability and lipophilicity compared to non-halogenated analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-23(28,16-26-22(27)25-15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,28H,15-16H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMUBJBTHWLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl moiety, a hydroxypropyl group, and a fluorobenzyl urea structure. Its molecular formula is , with a molecular weight of approximately 344.42 g/mol. The presence of the biphenyl and fluorobenzyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is believed to arise from its ability to interact with specific proteins and enzymes. The biphenyl group can engage in hydrophobic interactions, while the hydroxypropyl and urea moieties can form hydrogen bonds with target biomolecules. This interaction may modulate enzymatic activities or receptor functions, leading to various biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related urea derivatives possess moderate antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Urea Derivative A | 250 | S. aureus |
| Urea Derivative B | 31.75 | M. kansasii |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that similar urea derivatives can inhibit the proliferation of cancer cell lines, suggesting potential as therapeutic agents in oncology . The precise mechanisms often involve the induction of apoptosis or cell cycle arrest.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| THP-1 (Leukemia) | 17.62 | Cytotoxicity |
| HeLa (Cervical Cancer) | 20.0 | Apoptosis Induction |
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Efficacy : A study tested a series of urea derivatives against M. kansasii, revealing that one derivative had an MIC comparable to standard treatments .
- Anticancer Potential : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines, noting significant inhibition of cell growth and induction of apoptosis at low concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Urea Scaffold and Substituent Effects
The urea group (-NHCONH-) is a critical pharmacophore in many bioactive molecules. Below is a comparison of key structural analogs:
Key Observations :
- Biphenyl vs. Single Aryl Groups: The biphenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to single-ring analogs (e.g., 4-fluorophenyl in ).
- Fluorine Substituents: The 4-fluorobenzyl group likely offers better metabolic stability than non-fluorinated benzyl derivatives, as seen in other fluorinated pharmaceuticals .
- Hydroxypropyl Chain : The hydroxypropyl group may improve water solubility relative to purely hydrophobic chains (e.g., cyclopropylmethyl in ), but this depends on the overall balance of hydrophilic-lipophilic properties.
Pharmacological and Physicochemical Inference
- Lipophilicity : The biphenyl and fluorobenzyl groups suggest high logP values (>3), which may limit aqueous solubility but enhance membrane permeability.
- Hydrogen Bonding : The urea group and hydroxyl moiety could facilitate interactions with biological targets (e.g., enzymes or receptors), as seen in urea-based kinase inhibitors .
- Metabolic Stability: Fluorine atoms typically reduce oxidative metabolism in the liver, extending half-life compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
